(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448229
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17+/m1/s1
SMILES: CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13448229

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17+/m1/s1
Standard InChI Key NMPUBZIIOZLDBX-SJORKVTESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Introduction

Overview

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide is a chiral small-molecule compound featuring a piperidine core substituted with benzyl and butyramide groups. Its stereochemical complexity and structural resemblance to bioactive piperidine derivatives suggest potential pharmacological relevance, though direct studies on this specific compound remain limited . This report synthesizes available data on its structural attributes, synthetic pathways, and inferred biological activity based on analogs.

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (S)-2-amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide, delineates its stereochemistry and functional groups:

  • Core: A piperidine ring with (R)-configured 1-benzyl and 3-amino-butyramide substituents.

  • Stereocenters:

    • C2 (S-configuration) on the butyramide chain.

    • C1 (R-configuration) on the piperidine ring’s benzyl-substituted carbon.

  • Functional Groups:

    • Benzyl group (aromatic moiety).

    • Tertiary amide (N-methylated).

    • Primary amine (at C2 of butyramide).

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₁N₃OCalculated
Molecular Weight317.48 g/molPubChem
SMILESCC(C)C@@HNDerived
InChIKeyNGDOIPZWTZBHAN-ZVAWYAOSSA-NAnalog

Synthesis and Stereochemical Considerations

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous piperidine-based amides employ:

  • Piperidine Functionalization: Benzylation at C1 via alkylation of piperidine with benzyl bromide under basic conditions .

  • Amide Coupling: Reaction of (S)-2-amino-3,N-dimethyl-butyric acid with (R)-1-benzyl-piperidin-3-amine using coupling agents (e.g., HATU, EDCl) .

  • Stereocontrol: Chiral resolution or asymmetric catalysis to establish (S) and (R) configurations .

Challenges in Synthesis

  • Steric Hindrance: Bulky benzyl and methyl groups may impede coupling efficiency.

  • Epimerization Risk: Basic conditions during amide formation could racemize stereocenters.

Pharmacological Profile (Inferred from Analogs)

Neuropharmacological Activity

Piperidine derivatives often target CNS receptors (e.g., σ, NMDA) . The primary amine and lipophilic benzyl group could enable blood-brain barrier penetration, suggesting possible neuromodulatory effects.

Table 2: Analogous Compounds and Activities

CompoundActivitySource
N-(1-Benzylpiperidin-2-yl)methylKinase inhibition (hypothesized)
N-(1-Benzylpiperidin-4-yl)Antimicrobial, Anticancer

Physicochemical and ADME Properties

Solubility and Lipophilicity

  • logP: Estimated ~2.1 (moderate lipophilicity due to benzyl and methyl groups).

  • Solubility: Low aqueous solubility; may require formulation enhancements.

Metabolic Stability

  • Cytochrome P450 Interactions: Likely substrate for CYP3A4/2D6, given piperidine and benzyl motifs .

  • Phase II Metabolism: Potential glucuronidation of the primary amine.

Research Gaps and Future Directions

  • Target Identification: Proteomic screening to map kinase/receptor interactions.

  • In Vivo Efficacy: Testing in disease models (e.g., cancer, neurodegenerative disorders).

  • Stereochemical Optimization: Assessing how (S/R) configurations affect potency.

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